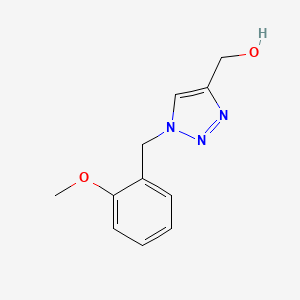

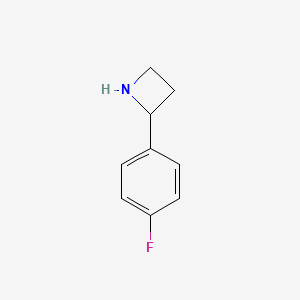

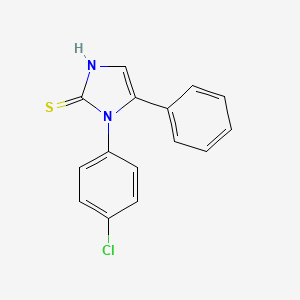

![molecular formula C14H11F3N4 B1453950 4-{[6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]甲基}苯胺 CAS No. 1094315-12-4](/img/structure/B1453950.png)

4-{[6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]甲基}苯胺

描述

“4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline” is a chemical compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives is typically carried out from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . The structures of these compounds are characterized by various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle . This core is often fused with other rings to produce highly active compounds .Chemical Reactions Analysis

The formation of these compounds involves aromatic nucleophilic substitution reactions . The presence of the trifluoromethyl group and the aniline moiety can influence the reactivity of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as FT IR, 1H NMR, 13C NMR, 19F NMR, MS, and elemental analysis . For instance, the compound “N-[2-(methylthio)phenyl]-3-(trifluromethyl)-5,6-dihydro-triazolo pyrazine7 (8H)carboxamide (RB9)” has a melting point of 191.9–197.3 °C .科学研究应用

抗真菌应用

三唑衍生物,包括本化合物,因其抗真菌特性而被广泛研究。已知它们能抑制麦角甾醇 14α-脱甲基酶,该酶是麦角甾醇生物合成的关键酶,而麦角甾醇是真菌细胞膜的重要组成部分。 这种抑制会破坏细胞膜的完整性,导致真菌细胞死亡 .

抗癌活性

三唑的结构基元存在于多种具有抗癌活性的化合物中。它们可以与生物系统中的不同酶和受体相互作用,从而导致癌细胞增殖的抑制。 三唑环可以被修饰以靶向特定癌细胞,使其成为设计新型抗癌药物的宝贵支架 .

抗抑郁和抗焦虑作用

三唑衍生物已被发现具有抗抑郁和抗焦虑特性。它们可以调节大脑中的神经递质系统,而这些系统通常与情绪障碍有关。 通过微调化学结构,研究人员可以增强化合物穿透血脑屏障并发挥其治疗作用的能力 .

抗炎和镇痛特性

该化合物的抗炎和镇痛作用归因于其抑制促炎细胞因子和介质产生的能力。 这使其成为治疗慢性炎症性疾病和疼痛管理的潜在候选药物 .

抗病毒潜力

三唑衍生物已显示出作为抗病毒剂的希望。它们可以通过靶向参与病毒生命周期的特定蛋白质来干扰病毒复制。 这种应用在寻找针对新兴病毒感染的新疗法中特别重要 .

酶抑制

三唑核心已知与各种酶结合,充当抑制剂。这种特性被用于设计可以调节参与疾病过程的酶活性的药物。 例如,三唑衍生物可以用作碳酸酐酶抑制剂,其在治疗青光眼和其他疾病方面有应用 .

作用机制

Target of Action

Similar compounds have been reported to target various enzymes and receptors in the biological system .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Result of Action

For instance, one study found that a similar compound had remarkable anti-cancer activity on HT-29 cells .

未来方向

属性

IUPAC Name |

4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGROFPDKJOFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)

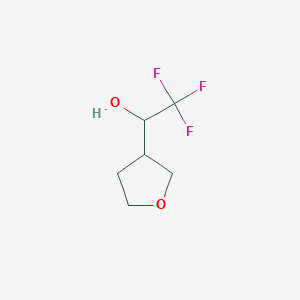

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

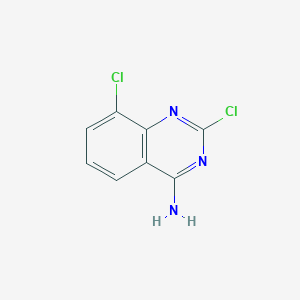

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)